Cas no 13552-44-8 (Benzenamine,4,4'-methylenebis-, hydrochloride (1:2))

Benzenamine,4,4'-methylenebis-, hydrochloride (1:2) structure
13552-44-8 structure
Product Name:Benzenamine,4,4'-methylenebis-, hydrochloride (1:2)
CAS No:13552-44-8
MF:C13H16Cl2N2
MW:271.185541152954
CID:189768
PubChem ID:26108
Update Time:2025-04-19

Benzenamine,4,4'-methylenebis-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4,4'-methylenebis-, hydrochloride (1:2)
    • 4,4'-methylenedianilinium dichloride
    • 4-[(4-aminophenyl)methyl]aniline,dihydrochloride
    • 4,4'-diaminodiphenylmethane dihydrochloride
    • 4,4'-Methylenebisbenzenamine dihydrochloride
    • 4,4'-Methylenedianiline dihydrochloride
    • 4,4'-Methylenedianiline.2HCl
    • AI3-52495
    • bis(4-aminophenyl)methane dihydrochloride
    • CCRIS 393
    • EINECS 236-934-2
    • HSDB 4347
    • METHYLENEDIANILINE DIHYDROCHLORIDE
    • p,p'-Methylenedianiline dihydrochloride
    • 44METHYLENEDIANILINEDIHYDROCHLORIDE
    • Methylenedianiline dihydrochloride.
    • 4,4'-Methylenebisaniline·dihydrochloride
    • 4,4-Methylenedianiline Dihydrochloride Salt
    • 4,4'-Methylenebisaniline·bishydrochloric acid
    • Q27288417
    • Benzenamine, 4,4'-methylenedi-, dihydrochloride
    • Aniline, 4,4'-methylenedi-, dihydrochloride
    • SCHEMBL8642583
    • 4,4/'-methylenedianilinium dichloride
    • 4-[(4-aminophenyl)methyl]aniline;dihydrochloride
    • Benzenamine, 4,4'-methylenebis-, dihydrochloride
    • UNII-S0V6PBT14R
    • 4,4-Methylenedianiline and its dihydrochloride
    • Methylenedianiline HCl
    • 13552-44-8
    • Benzenamine, 4,4'-methylenebis-, hydrochloride (1:2)
    • METHYLENEDIANILINE DIHYDROCHLORIDE [HSDB]
    • S0V6PBT14R
    • DTXSID9020871
    • Inchi: 1S/C13H14N2.2ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;;/h1-8H,9,14-15H2;2*1H
    • InChI Key: MXNNTNFLRICRPT-UHFFFAOYSA-N
    • SMILES: Cl.Cl.NC1C=CC(=CC=1)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 270.06928
  • Monoisotopic Mass: 270.0690539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.04

Benzenamine,4,4'-methylenebis-, hydrochloride (1:2) Related Literature

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